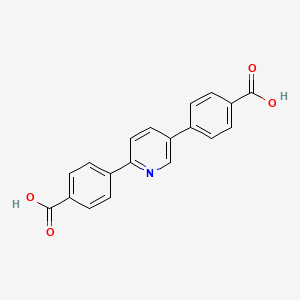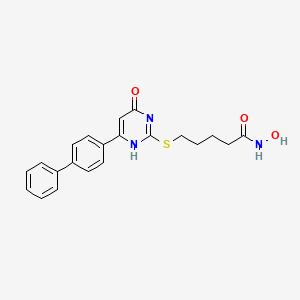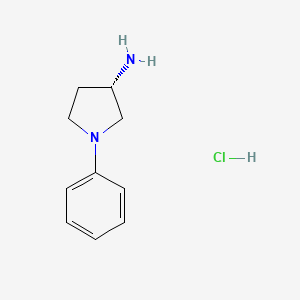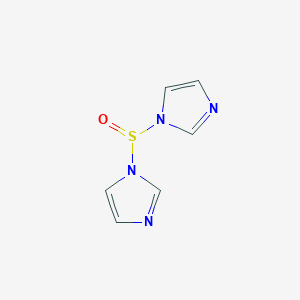
3,5-Dimethylimidazolidin-4-one hydrochloride
Overview
Description
3,5-Dimethylimidazolidin-4-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethylimidazolidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylimidazolidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It has been used as a ligand towards mercury halide complexes, particularly in the preparation of complexes with various halides. The coordination to the metal occurs through the sulfur atom (Devillanova et al., 1986).
It serves as a precursor in the synthesis of stereocontrolled alkylaminomethylidene derivatives of 2-thiohydantoins, showcasing its utility in organic synthesis and chemical reactions (Chérouvrier et al., 2002).
In the synthesis of novel compounds, such as pentazole anion, 3,5-Dimethyl-4-hydroxy aniline hydrochloride, a derivative, has been used. These compounds demonstrate stability at low temperatures and potential applications in materials science (Xu Bing-tao et al., 2017).
The compound has applications in organocatalysis and cascade catalysis. It's used in the preparation of specific imidazolidin-4-ones, which are important in catalysis (Graham et al., 2012).
It's involved in the development of novel bitter modifying flavor compounds. These compounds have undergone toxicological evaluation for safety in food and beverage applications, highlighting its relevance in the food industry (Karanewsky et al., 2016).
It is used in the field of microbiology and sanitation, specifically in studies examining bactericidal activity and physiological effects on bacteria like Staphylococcus aureus (Huai et al., 2017).
The compound plays a role in the oxidation and reduction processes of substituted imidazolidin-2-ones, which is significant in chemical reaction studies (Epshtein et al., 1983).
It's utilized in the synthesis of hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones, indicating its importance in fragrance and cosmetics (Trachsel et al., 2012).
The compound is explored in the development of antimicrobial agents, such as in the synthesis of nanofibers with antibacterial properties (Maddah, 2016).
It's part of innovative syntheses in organic chemistry, like in the creation of ionic-liquid-supported reagents for halogenation reactions (Koguchi et al., 2019).
properties
IUPAC Name |
3,5-dimethylimidazolidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-5(8)7(2)3-6-4;/h4,6H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMHIHFVNMJFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylimidazolidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene;dihydrochloride](/img/structure/B8036066.png)








![Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B8036138.png)
